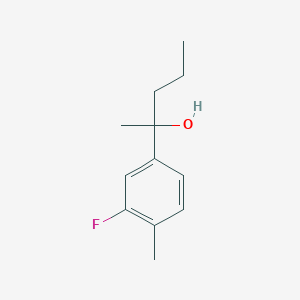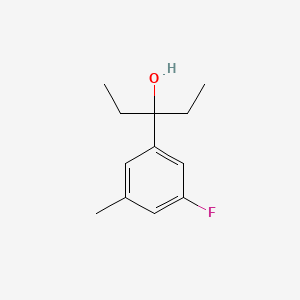
2-(2-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered attention in various fields of scientific research and industrial applications. This compound is known for its unique chemical structure, which includes a boron atom bonded to a dioxaborolane ring and an isobutoxy-methylphenyl group. Its distinctive properties make it a valuable reagent in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-isobutoxy-5-methylphenylboronic acid with a suitable dioxaborolane precursor. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a palladium or nickel catalyst to facilitate the formation of the boronic ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or alkane derivatives.
Substitution: The boronic ester group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Palladium catalysts, such as Pd(PPh₃)₄, are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Alcohols and alkanes.
Substitution: Biaryl compounds and other carbon-carbon bonded structures.
Aplicaciones Científicas De Investigación
2-(2-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential in drug development, especially in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 2-(2-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, such as hydroxyl or amino groups, facilitating the formation of new chemical bonds. This property is particularly useful in catalytic processes, where the compound acts as a catalyst or a ligand to enhance reaction rates and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Isobutoxy-5-methylphenylboronic acid
- (2-Isobutoxy-5-methylphenyl)methanol
- 1-(2-Isobutoxy-5-methylphenyl)-ethylamine
Uniqueness
Compared to similar compounds, 2-(2-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique dioxaborolane ring structure, which imparts enhanced stability and reactivity. This makes it particularly valuable in applications requiring high precision and efficiency, such as pharmaceutical synthesis and advanced material production.
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-methyl-2-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO3/c1-12(2)11-19-15-9-8-13(3)10-14(15)18-20-16(4,5)17(6,7)21-18/h8-10,12H,11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXUFJHSWRORCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(Hydroxymethyl)phenoxy]-2,2-dimethylpropanoic acid](/img/structure/B7938521.png)



![3-[(3-Bromo-5-fluorophenyl)methoxy]azetidine](/img/structure/B7938564.png)
![3-Ethynyl-N-[(piperidin-4-yl)methyl]aniline](/img/structure/B7938569.png)
![tert-Butyl 4-[(butylamino)methyl]piperidine-1-carboxylate](/img/structure/B7938571.png)
![tert-Butyl 4-[(cyclobutylamino)methyl]piperidine-1-carboxylate](/img/structure/B7938574.png)
![N-[(piperidin-4-yl)methyl]-N-propylcyclobutanecarboxamide](/img/structure/B7938577.png)
![Propan-2-yl N-[(piperidin-4-yl)methyl]-N-propylcarbamate](/img/structure/B7938580.png)
